molecular formula C23H40O B14477628 Tricosa-10,12-diyn-1-OL CAS No. 69288-35-3

Tricosa-10,12-diyn-1-OL

Cat. No.: B14477628
CAS No.: 69288-35-3
M. Wt: 332.6 g/mol
InChI Key: DBSTWBRUGYCPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricosa-10,12-diyn-1-OL: is a chemical compound characterized by the presence of a long carbon chain with two triple bonds and a hydroxyl group. Its structure can be represented as CH₃-(CH₂)₉-C≡C-C≡C-(CH₂)₈-CH₂OH. This compound is part of the diacetylene family, known for their unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Preparation of undec-2-yn-1-ol: Propargyl alcohol is added to a flame-dried flask containing tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA). The solution is cooled to -78°C under an argon atmosphere. n-butyl lithium is added, and the temperature is raised to -30°C. 1-bromooctane is then added dropwise, and the solution is stirred at room temperature for 15 hours.

Industrial Production Methods: The industrial production of Tricosa-10,12-diyn-1-OL typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated systems for precise control of temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tricosa-10,12-diyn-1-OL can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides.

Mechanism of Action

The mechanism of action of Tricosa-10,12-diyn-1-OL involves its ability to undergo polymerization and form extended conjugated systems. This property is utilized in the development of materials that respond to external stimuli such as light and temperature . The molecular targets and pathways involved include interactions with cell membranes and the formation of stable polymeric structures.

Comparison with Similar Compounds

Uniqueness: Tricosa-10,12-diyn-1-OL is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis and applications. Its ability to form stable polymeric structures and respond to external stimuli makes it valuable in various research and industrial applications.

Properties

CAS No.

69288-35-3

Molecular Formula

C23H40O

Molecular Weight

332.6 g/mol

IUPAC Name

tricosa-10,12-diyn-1-ol

InChI

InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-10,15-23H2,1H3

InChI Key

DBSTWBRUGYCPTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.